2-(2,4-Dichlorophenoxy)ethylamine

Übersicht

Beschreibung

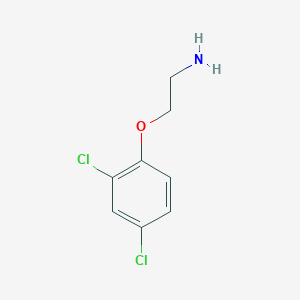

2-(2,4-Dichlorophenoxy)ethylamine, also known as this compound, is a useful research compound. Its molecular formula is C8H9Cl2NO and its molecular weight is 206.07 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Glycolates - Phenoxyacetates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary target of 2-(2,4-dichlorophenoxy)ethanamine is broadleaf weeds . It is a selective herbicide that kills dicots without affecting monocots . It mimics natural auxin at the molecular level .

Mode of Action

2-(2,4-dichlorophenoxy)ethanamine interacts with its targets by causing uncontrolled growth, leading to the death of the plant . It alters the plasticity of the cell walls, influences the amount of protein production, and increases ethylene production .

Biochemical Pathways

The compound affects the physiological processes, perception, and signal transduction under herbicide treatment . It disrupts the normal biochemical pathways of the plant, leading to abnormal growth, senescence, and eventually plant death .

Pharmacokinetics

It is known that a relatively small portion of a similar compound, 2,4-d, was metabolized into various other compounds .

Result of Action

The result of the action of 2-(2,4-dichlorophenoxy)ethanamine is the death of the target plants. The compound causes uncontrolled growth in the plants, leading to abnormalities and eventually death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(2,4-dichlorophenoxy)ethanamine. For instance, volatilization and leaching are two critical pathways for pesticide transportation from their applied areas to non-target regions . Nanocarrier-based formulations can improve the use efficiency and reduce the off-target effects of pesticides .

Biochemische Analyse

Biochemical Properties

It is known that similar compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D), play a pivotal role in triggering the embryogenic pathway of somatic cells in both dicots and monocots

Cellular Effects

Related compounds such as 2,4-dichlorophenoxyacetamide-chalcones have been shown to have antiproliferative activities against certain cancer cell lines

Molecular Mechanism

It is known that similar compounds, such as Triclosan (5-chloro-2-(2,4-dichlorophenoxy) phenol), have been linked to the control of the human enoyl-acyl carrier protein-reductase (hER), which has been associated with a range of life-threatening diseases

Temporal Effects in Laboratory Settings

It is known that similar compounds, such as 2,4-dichlorophenoxyacetamide-chalcones, have long-term antiproliferative effects

Metabolic Pathways

It is known that similar compounds, such as 2,4-dichlorophenoxyacetic acid, are involved in several metabolic pathways

Transport and Distribution

It is known that similar compounds, such as 2,4-dichlorophenoxyacetic acid, are transported and distributed in a basipetal manner

Biologische Aktivität

2-(2,4-Dichlorophenoxy)ethylamine, a derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), is primarily recognized for its applications as a herbicide and plant growth regulator. Understanding its biological activity is crucial for assessing its safety and efficacy in agricultural and pharmaceutical contexts. This article synthesizes diverse research findings, case studies, and experimental data to provide a comprehensive overview of the biological activity associated with this compound.

This compound has the molecular formula C₈H₈Cl₂N and a molecular weight of 189.06 g/mol. It is characterized by its dichlorophenoxy group, which contributes to its herbicidal properties.

1. Herbicidal Effects

The primary biological activity of this compound is its function as a herbicide. It mimics natural plant hormones (auxins), leading to uncontrolled growth in susceptible plants. This mechanism disrupts normal physiological processes, resulting in plant death.

- Mechanism of Action : The compound induces cell division and elongation in plants, leading to abnormal growth patterns that ultimately cause plant mortality.

- Target Species : It is particularly effective against broadleaf weeds while having minimal effects on grasses.

2. Toxicological Profiles

Research indicates that exposure to this compound can lead to various toxic effects in humans and animals.

- Acute Toxicity : Symptoms of acute poisoning include nausea, vomiting, abdominal pain, and neurological effects such as confusion and seizures. A case study highlighted severe poisoning in a patient who ingested 2,4-D, exhibiting symptoms similar to organophosphate poisoning but requiring different treatment protocols .

- Chronic Effects : Long-term exposure has been linked to potential neurotoxic effects and endocrine disruption. Studies have shown that chronic exposure may lead to peripheral neuropathy and other systemic complications .

3. Ecotoxicological Impact

The compound's effects extend beyond target weeds; it also poses risks to non-target species including aquatic organisms.

- Aquatic Toxicity : A study on goldfish exposed to varying concentrations of 2,4-D revealed alterations in metabolic indices but no significant long-term impacts on muscle tissue at environmentally relevant concentrations .

- Soil Microbial Activity : Research has shown that soil microorganisms can degrade 2,4-D, indicating potential for biological detoxification in contaminated environments .

Case Studies

Several case studies have documented the effects of this compound exposure:

- Case of Intentional Ingestion : A young farmer ingested the compound in a suicide attempt, leading to severe neurological symptoms and eventual death despite intensive care efforts .

- Occupational Exposure : A study involving farm workers showed significant increases in urinary levels of 2,4-D post-application, highlighting the need for protective measures during herbicide application .

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Herbicide Use

- Selective Herbicide : 2-(2,4-Dichlorophenoxy)ethylamine is utilized as a systemic herbicide for controlling broadleaf weeds in various crops. It selectively targets dicots while leaving monocots unharmed, making it invaluable in cereal crops like wheat and corn .

- Application Methods : It is applied in various formulations including esters and salts, which enhance its effectiveness and reduce volatility . Approximately 39 million pounds of 2,4-D were used in the U.S. in 2013 alone, highlighting its widespread adoption .

Growth Regulation

- Synthetic Auxin : The compound acts as a synthetic auxin, promoting plant growth and development. It is often incorporated into plant cell culture media to stimulate cell division and differentiation .

Environmental Research

Ecotoxicology Studies

- Impact on Non-target Species : Research has demonstrated that this compound can affect non-target plant species and aquatic ecosystems. Studies assess its persistence in soil and water, as well as its bioaccumulation potential in aquatic organisms .

Medical and Toxicological Research

Case Studies of Poisoning

- Clinical Toxicology : Documented cases of poisoning highlight the acute effects of this compound ingestion. Symptoms can include gastrointestinal distress, neurological damage, and muscle toxicity (rhabdomyolysis) due to oxidative stress induced by the compound .

- Treatment Protocols : Case studies emphasize the importance of accurate diagnosis and treatment protocols for poisoning cases. Supportive care remains the primary approach as there is no specific antidote for 2,4-D poisoning .

Summary of Key Findings

| Application Area | Description | Key Findings |

|---|---|---|

| Agricultural Use | Systemic herbicide for broadleaf weed control | Selectively targets dicots; widely used in cereal crops |

| Growth Regulation | Functions as a synthetic auxin | Enhances plant growth; used in cell culture media |

| Environmental Impact | Studies on ecotoxicology and persistence | Potential effects on non-target species; bioaccumulation concerns |

| Clinical Research | Insights from poisoning case studies | Symptoms include rhabdomyolysis; treatment focuses on supportive care |

Eigenschaften

IUPAC Name |

2-(2,4-dichlorophenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2NO/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-2,5H,3-4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZWBXPGUWYWOOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00152614 | |

| Record name | 2-(2,4-Dichlorophenoxy)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199-28-6 | |

| Record name | 2-(2,4-Dichlorophenoxy)ethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001199286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2,4-Dichlorophenoxy)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-(2,4-Dichlorophenoxy)ethylamine exert its effects on plant growth, and what are the key metabolic steps involved?

A1: this compound itself is not the direct effector of plant growth regulation. Instead, it acts as a prodrug, undergoing a series of metabolic conversions within plant tissues to produce the active auxin-like compound, 2,4-dichlorophenoxyacetic acid (2,4-D). []

Q2: What evidence suggests that the conversion of this compound is enzyme-mediated?

A2: The study utilized 2-hydroxyethylhydrazine (HEH), a known amine oxidase inhibitor, to investigate the enzymatic mechanisms underlying this compound's activity. Pretreating pea stem segments and wheat coleoptiles with HEH effectively blocked the growth-promoting effects of this compound. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.